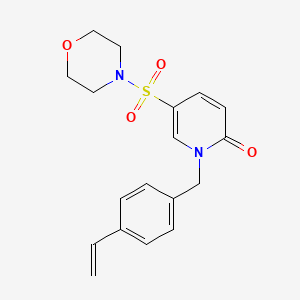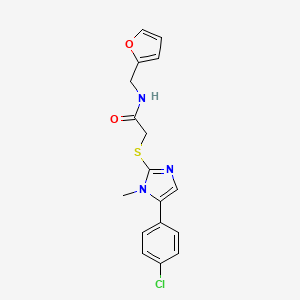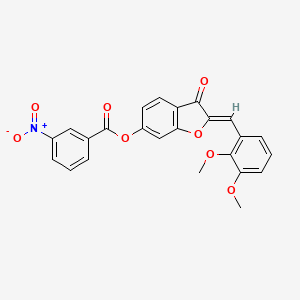
ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate is an organic compound known for its diverse applications in scientific research. This compound combines various functional groups, contributing to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate can be synthesized through multi-step organic synthesis, involving the following:
Preparation of the 1,3-dioxohexahydro-1H-isoindole intermediate via the cyclization of a suitable precursor.
Coupling this intermediate with a benzoyl chloride derivative to form a key intermediate.
Reacting the key intermediate with ethyl piperidine-4-carboxylate under suitable conditions to obtain the final compound.
Industrial Production Methods
For large-scale production, optimized methods utilizing continuous flow reactors and catalysts can enhance yield and efficiency. This includes monitoring reaction conditions such as temperature, pressure, and reaction time to maximize the output.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate undergoes several types of reactions:
Oxidation: : Converts the compound into more oxidized products using oxidizing agents.
Reduction: : Reduces specific functional groups within the compound to form various reduced derivatives.
Substitution: : Functional groups in the compound can be replaced with other groups via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide in acidic or neutral media.
Reduction: : Commonly employs reagents like lithium aluminum hydride or hydrogen gas with palladium catalysts.
Substitution: : Requires bases or acids to facilitate nucleophilic or electrophilic substitution.
Major Products
Oxidation: : Forms oxidized derivatives like carboxylic acids or ketones.
Reduction: : Produces alcohols, amines, or hydrocarbons.
Substitution: : Generates substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate is extensively used in:
Chemistry: : As an intermediate for synthesizing complex organic molecules.
Biology: : In the study of enzyme interactions and protein-ligand binding assays.
Medicine: : For developing pharmaceutical compounds with potential therapeutic effects.
Industry: : In the formulation of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors:
Enzyme Inhibition: : Binds to active sites, blocking substrate access and inhibiting enzymatic activity.
Receptor Modulation: : Interacts with receptor proteins, altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Compared to other piperidine derivatives, ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate stands out due to its specific combination of functional groups, enhancing its chemical reactivity and biological activity.
Similar Compounds
Piperidine Derivatives: : Differ in substituent groups and positions, leading to varied biological effects.
Isoindole Compounds: : Contain different functional groups attached to the isoindole ring, affecting their chemical properties.
Propriétés
IUPAC Name |
ethyl 1-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-2-30-23(29)16-11-13-24(14-12-16)20(26)15-7-9-17(10-8-15)25-21(27)18-5-3-4-6-19(18)22(25)28/h7-10,16,18-19H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUNEPLKGOPLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2623789.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2623791.png)
![2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine](/img/structure/B2623792.png)



![5-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2623800.png)
![N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride](/img/structure/B2623802.png)




